1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAZZGZAOLUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 66065-85-0
- IUPAC Name : 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Weight | 250.21 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Log P (Octanol-Water) | Not Available |
Anticancer Activity
Recent studies have explored the anticancer properties of pyrrolidine derivatives, including 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid. In vitro assays demonstrated that modifications in the structure significantly influence their efficacy against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study evaluating the anticancer activity of several pyrrolidine derivatives, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated that:
- Viability Reduction : The compound reduced cell viability to approximately 78–86% at a concentration of 100 µM.
- Structure-Activity Relationship : The presence of specific substituents on the pyrrolidine ring enhanced the anticancer activity. For instance, derivatives with halogenated phenyl groups showed improved efficacy.
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been investigated. The compounds exhibited activity against multidrug-resistant strains of bacteria.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
The biological activity of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid may involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that certain derivatives trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Ethoxycarbonyl Derivatives
1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS 347386-09-8)
- Structural Difference : Chlorine atoms replace fluorine in the ethoxy group.
- Impact :
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid (CAS 953729-63-0)
Carbamate and Sulfonyl Derivatives
(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1054547-38-4)
- Structural Difference : tert-Butoxy carbonyl group replaces trifluoroethoxy; trifluoromethyl added to pyrrolidine.
- Impact :
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid (CAS 1009665-11-5)
Complex Pharmacological Derivatives
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid (CAS 103300-91-0)
- Structural Difference: Extended peptide-like chain with trifluoroacetamido and phenylbutanoyl groups.
- Impact :
Hoffmann-La Roche Cyclobuta-dipyrrol Derivative
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | clogP | pKa (COOH) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | C11H12F3NO5 | 299.21 | +0.8 | ~4.2 | 347386-19-0* |
| 1-[(2,2,2-Trichloroethoxy)carbonyl] analog | C11H12Cl3NO5 | 352.63 | +1.5 | ~3.9 | 347386-09-8 |
| 5-Chloro-6-(trifluoroethoxy)pyridine derivative | C10H6ClF3NO3 | 280.61 | +1.2 | ~3.5 | 953729-63-0 |
| tert-Butoxy carbonyl analog | C14H20F3NO4 | 299.25 | +1.2 | ~4.5 | 1054547-38-4 |
*CAS inferred from and .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves coupling the pyrrolidine-2-carboxylic acid scaffold with a trifluoroethoxycarbonyl (Troc) protecting group. A two-step approach is recommended:
Activation : Use carbodiimides (e.g., EDC or DCC) with HOBt to activate the carboxylic acid moiety for coupling.
Protection : Introduce the Troc group via reaction with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions (e.g., DCM, 0°C to RT) .
Critical factors include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis of the Troc group and monitoring pH to avoid premature deprotection.
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Activation | EDC/HOBt, DCM, RT | 85–90 | |
| Protection | Trifluoroethyl chloroformate, DIPEA, 0°C | 75–80 |
Q. How can the stability of this compound be maintained during storage and experimental use?
- Methodological Answer : Store under inert conditions (argon atmosphere) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture or acidic/basic environments, as the Troc group is susceptible to hydrolysis. For long-term stability, lyophilization is recommended after purification .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the pyrrolidine ring conformation and Troc group integration. Key signals include the trifluoroethoxy carbonyl carbon at ~155 ppm (¹³C) and pyrrolidine α-protons at δ 3.5–4.5 ppm (¹H) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the recommended safety protocols for handling this compound?
Q. How does the trifluoroethoxycarbonyl group influence the compound’s reactivity in downstream applications?
- Methodological Answer : The Troc group enhances electrophilicity, making it useful in peptide coupling or as a directing group in metal-catalyzed reactions. However, it may sterically hinder nucleophilic attack at the pyrrolidine nitrogen, requiring optimized deprotection strategies (e.g., Zn/AcOH) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved conformational stability?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the compound’s lowest-energy conformers. Focus on torsional angles of the pyrrolidine ring and Troc group orientation. Pair with MD simulations to predict aggregation tendencies in solution. Experimental validation via X-ray crystallography (as in ) is critical for benchmarking computational results.
Q. What experimental strategies resolve contradictions in reported reaction yields for Troc-protected pyrrolidines?
- Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Use design-of-experiments (DoE) approaches to identify interactions between variables. Cross-reference with ICReDD’s reaction path search methods, which integrate quantum chemical calculations and high-throughput screening .
Q. How can chiral purity be ensured during synthesis, and what analytical methods detect enantiomeric impurities?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine ring formation. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy. Detection limits <1% ee are achievable .
Q. What are the mechanistic pathways for Troc group decomposition under basic conditions, and how can side reactions be suppressed?
- Methodological Answer : The Troc group undergoes base-mediated β-elimination, releasing CO₂ and trifluoroethanol. Monitor reaction progress via in situ IR (C=O stretch at ~1750 cm⁻¹). To suppress decomposition, use mild bases (e.g., K₂CO₃ instead of NaOH) and polar aprotic solvents (e.g., acetonitrile) .
Q. How does the compound interact with biological targets, and what assays validate its mode of action?
- Methodological Answer :
Prioritize molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with enzymatic active sites (e.g., prolyl oligopeptidase). Validate via competitive inhibition assays (IC₅₀ determination) and SPR for kinetic analysis. Cross-correlate with crystallographic data of target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
